3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole is a complex organic compound that features a combination of bromine, fluorine, and trifluoromethyl groups attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The triazole ring can be involved in coupling reactions, forming new carbon–carbon or carbon–heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoyl chloride: Shares the trifluoromethyl group and fluorine atom but differs in the core structure.
Trifluoromethylpyridines: Similar in containing the trifluoromethyl group and used in agrochemical and pharmaceutical applications.
Uniqueness
3-Bromo-5-(3-fluoro-4-(trifluoromethyl)phenoxy)-1-isopropyl-1H-1,2,4-triazole is unique due to its combination of bromine, fluorine, and trifluoromethyl groups attached to a triazole ring
Properties
Molecular Formula |
C12H10BrF4N3O |
---|---|
Molecular Weight |
368.12 g/mol |
IUPAC Name |
3-bromo-5-[3-fluoro-4-(trifluoromethyl)phenoxy]-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C12H10BrF4N3O/c1-6(2)20-11(18-10(13)19-20)21-7-3-4-8(9(14)5-7)12(15,16)17/h3-6H,1-2H3 |
InChI Key |
PTSDWUZOIBHCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC(=N1)Br)OC2=CC(=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.